4-(2-Chloropyrimidin-4-ylthio)benzenamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was achieved by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The substituents had a significant impact on the course and efficiency of the reaction .Scientific Research Applications
Synthesis of Intermediate Compounds
4-(2-Chloropyrimidin-4-ylthio)benzenamine and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For example, Ju Xiu-lia (2015) describes the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The process involves a series of reactions starting from 2-thiouracil, showcasing the compound's relevance in developing treatments for HIV (Ju Xiu-lia, 2015).
Corrosion Inhibition
Certain pyrimidinic Schiff bases, related to this compound, have been evaluated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. H. Ashassi-Sorkhabi et al. (2005) found these compounds to be effective corrosion inhibitors, suggesting potential applications in protecting industrial equipment from acid corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antimicrobial and Antifungal Activities
Z. Khan et al. (2015) studied the antibacterial and antifungal activities of new pyrimidine derivatives, highlighting their significant activity against various bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents based on pyrimidine derivatives (Z. Khan et al., 2015).
Environmental Degradation
A study by Seema B. Sharma et al. (2012) focuses on the degradation of chlorimuron-ethyl by Aspergillus niger, a soil fungus. The research outlines a metabolic pathway for the degradation of this herbicide, indicating the environmental significance of microbial interactions with pyrimidine derivatives (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).
Pharmacological Applications
The pharmacological screening of newly synthesized pyrimidine derivatives for their activities against various health conditions, including their antibacterial, antifungal, antinociceptive, and anti-inflammatory properties, is a significant area of research. These studies demonstrate the versatility of pyrimidine derivatives in developing new therapeutic agents (K. Kapadiya et al., 2020).
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNFXFWYRXZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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